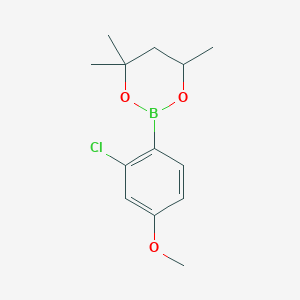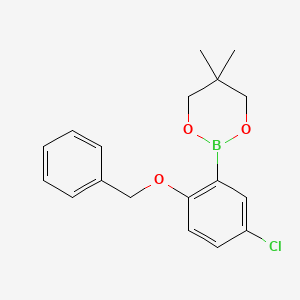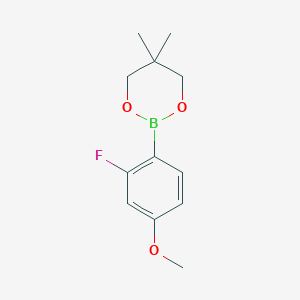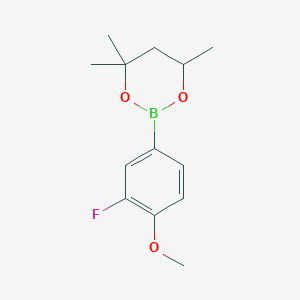
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol (DMTFP) is a compound of interest in the scientific community due to its potential applications in research and lab experiments. DMTFP is a boron-based compound that has been studied for its biochemical and physiological effects, as well as its various advantages and limitations for lab experiments. Additionally, this paper will discuss the various future directions that could be explored with DMTFP.
Aplicaciones Científicas De Investigación
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol has been studied for its potential applications in scientific research. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in the synthesis of boron-containing compounds. Additionally, it has been used in the study of biological systems, such as proteins and enzymes.
Mecanismo De Acción
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol has been studied for its potential mechanism of action. It has been shown to act as a proton-coupled electron transfer (PCET) mediator, which is a type of reaction that involves the transfer of electrons between two molecules. Additionally, it has been shown to act as a bidentate ligand, which is a type of ligand that binds to two different atoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol have been studied in various organisms. It has been shown to affect the expression of certain genes, as well as the activity of certain enzymes. Additionally, it has been shown to have an effect on the metabolism of certain compounds, such as fatty acids, and to affect the growth of certain cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
When used in lab experiments, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol has several advantages. It is relatively non-toxic, and it has a low reactivity, which makes it suitable for use in a variety of experiments. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol in lab experiments. It is not very soluble in water, and it can be difficult to store, as it is sensitive to light and air.
Direcciones Futuras
There are a variety of potential future directions for research with 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol. These include further exploration of its potential mechanism of action and biochemical and physiological effects, as well as its potential applications in coordination chemistry, organic synthesis, and the study of biological systems. Additionally, further research could be done to explore the potential of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol as a drug or therapeutic agent. Finally, further research could be done to explore the potential of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol as an energy source or fuel.
Métodos De Síntesis
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol can be synthesized through a two-step synthesis method. The first step involves the reaction of 2-bromo-4-(trifluoromethyl)phenol with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a base, such as sodium hydroxide, to yield the desired product. The second step involves the deprotection of the boronic acid to yield the final product, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol.
Propiedades
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF3O3/c1-11(2)6-18-13(19-7-11)9-5-8(12(14,15)16)3-4-10(9)17/h3-5,17H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWHSKVMIJIIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-4-(trifluoromethyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

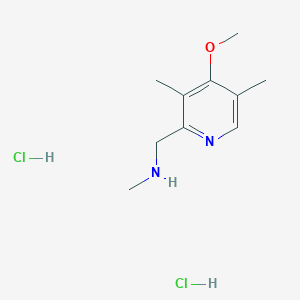

![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)






